molecular formula C12H18N2 B1517166 1-butyl-2,3-dihydro-1H-indol-6-amine CAS No. 1019630-54-6

1-butyl-2,3-dihydro-1H-indol-6-amine

Cat. No.: B1517166
CAS No.: 1019630-54-6
M. Wt: 190.28 g/mol
InChI Key: KXVGOCNJGSJIGK-UHFFFAOYSA-N
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Description

1-Butyl-2,3-dihydro-1H-indol-6-amine is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dihydro-1H-indol-6-amine can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indole with butylamine under specific reaction conditions, such as heating in the presence of a catalyst. Another approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives with aldehydes or ketones.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2,3-dihydro-1H-indol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of indole-5,6-quinone derivatives.

  • Reduction: Reduction reactions typically result in the formation of 1-butyl-2,3-dihydro-1H-indol-6-ol.

  • Substitution: Substitution reactions can produce various alkylated indole derivatives.

Scientific Research Applications

1-Butyl-2,3-dihydro-1H-indol-6-amine has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex organic molecules. In biology, it serves as a building block for the development of new drugs and bioactive compounds. In medicine, it has shown potential as an anti-inflammatory, antioxidant, and anticancer agent. Additionally, it is used in the industry for the production of dyes, pigments, and other chemical intermediates.

Comparison with Similar Compounds

1-Butyl-2,3-dihydro-1H-indol-6-amine is similar to other indole derivatives such as 1H-indole, 2,3-dihydro-1H-indol-6-amine, and 1H-indol-1-amine. its unique structural features, such as the butyl group, contribute to its distinct biological and chemical properties. These differences make it a valuable compound for specific applications in research and industry.

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Properties

IUPAC Name

1-butyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-2-3-7-14-8-6-10-4-5-11(13)9-12(10)14/h4-5,9H,2-3,6-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVGOCNJGSJIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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